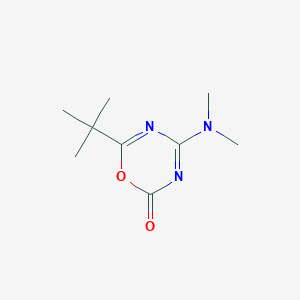
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- is a heterocyclic compound that contains an oxadiazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazides with carbonyl compounds: This method involves the reaction of a hydrazide with a carbonyl compound under acidic or basic conditions to form the oxadiazinone ring.
Use of protecting groups: Protecting groups may be used to control the reactivity of functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
2H-1,3,5-Oxadiazin-2-one derivatives: Other derivatives of oxadiazinone with different substituents.
1,3,4-Oxadiazoles: Compounds with a similar ring structure but different nitrogen positioning.
Triazines: Another class of heterocyclic compounds with similar applications.
Uniqueness
2H-1,3,5-Oxadiazin-2-one, 4-(dimethylamino)-6-(1,1-dimethylethyl)- is unique due to its specific substituents, which can impart distinct chemical and physical properties. These properties may make it more suitable for certain applications compared to similar compounds.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
6-tert-butyl-4-(dimethylamino)-1,3,5-oxadiazin-2-one |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-10-7(12(4)5)11-8(13)14-6/h1-5H3 |
InChIキー |
WBISMUSPKNVQDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=NC(=O)O1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


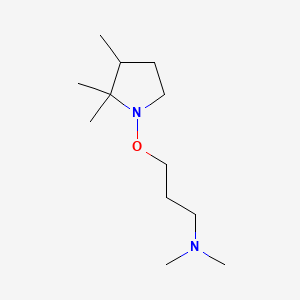
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
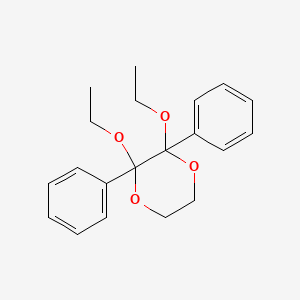
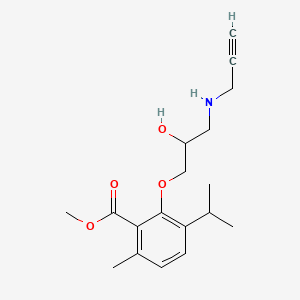
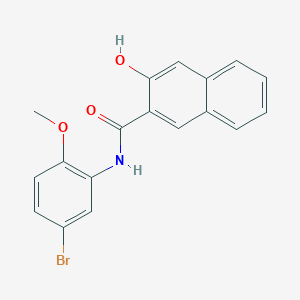
![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
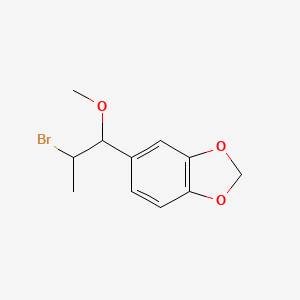

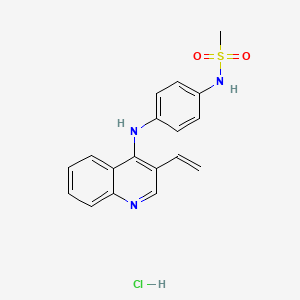
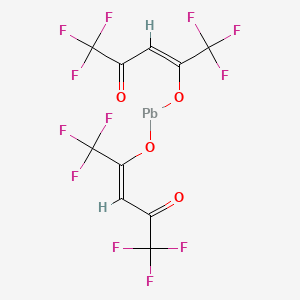


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
